1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea
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Overview
Description
1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea is a chemical compound characterized by the presence of a morpholine ring substituted with dimethyl groups and a urea moiety linked to a prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea typically involves the reaction of 2,6-dimethylmorpholine with an appropriate isocyanate or urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea include:
- 1-[(2,6-Dimethylmorpholin-4-yl)methyl]phenylmethanamine
- N-[6-(cis-2,6-Dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxamide .
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a morpholine ring with dimethyl substitution and a urea moiety linked to a prop-2-enyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
6969-64-8 |
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Molecular Formula |
C11H21N3O2 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-[(2,6-dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea |
InChI |
InChI=1S/C11H21N3O2/c1-4-5-12-11(15)13-8-14-6-9(2)16-10(3)7-14/h4,9-10H,1,5-8H2,2-3H3,(H2,12,13,15) |
InChI Key |
CSFKOOASRXLKDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CNC(=O)NCC=C |
Origin of Product |
United States |
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